1-[2-(2-Chloro-6-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one
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Overview
Description
1-[2-(2-Chloro-6-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazone functional group, which is a derivative of hydrazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Chloro-6-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one typically involves the condensation reaction between 2-chloro-6-methylphenylhydrazine and naphthalene-2-one. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Chloro-6-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-2-one derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
1-[2-(2-Chloro-6-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It can be used in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 1-[2-(2-Chloro-6-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one involves its interaction with molecular targets, such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methylphenylhydrazine: A precursor in the synthesis of the target compound.
Naphthalene-2-one: Another precursor used in the synthesis.
Hydrazones: A class of compounds with similar functional groups and reactivity.
Uniqueness
1-[2-(2-Chloro-6-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one is unique due to the presence of both a chloro-substituted phenyl ring and a naphthalene moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
88434-64-4 |
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Molecular Formula |
C17H13ClN2O |
Molecular Weight |
296.7 g/mol |
IUPAC Name |
1-[(2-chloro-6-methylphenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H13ClN2O/c1-11-5-4-8-14(18)16(11)19-20-17-13-7-3-2-6-12(13)9-10-15(17)21/h2-10,21H,1H3 |
InChI Key |
MCVZDJQPLRXYCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)N=NC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
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